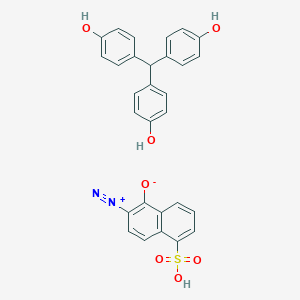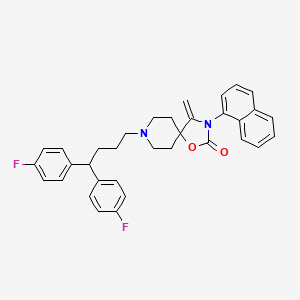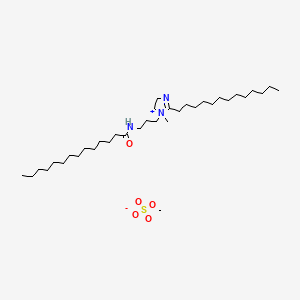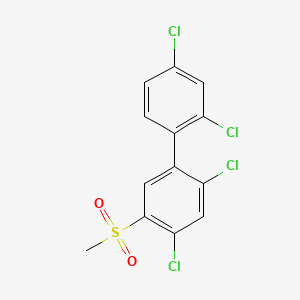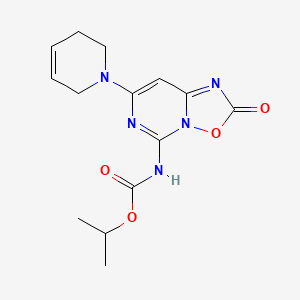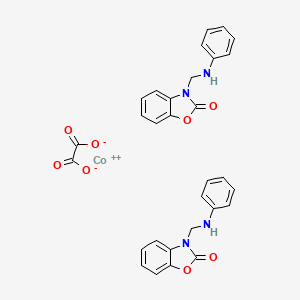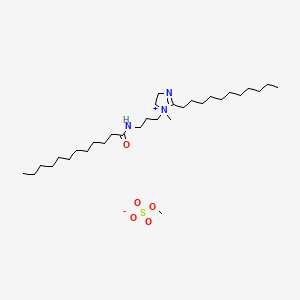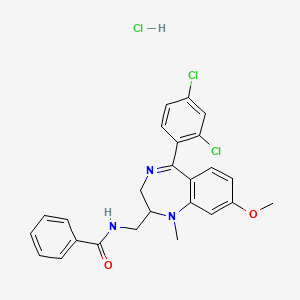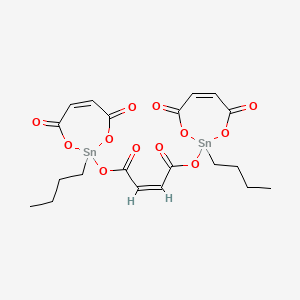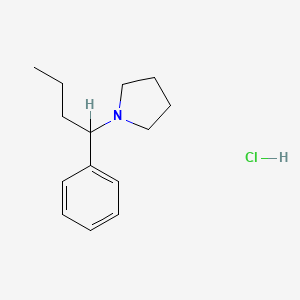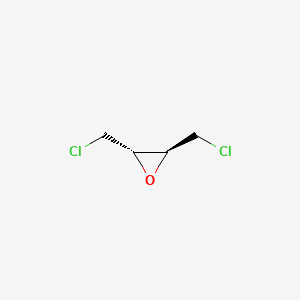
trans-2,3-Bis(chloromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,3-Bis(chloromethyl)oxirane: is an organic compound characterized by an oxirane ring with two chloromethyl groups attached at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Epoxidation of trans-2,3-Dichloropropene: One common method involves the epoxidation of trans-2,3-dichloropropene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Chloromethylation of Epichlorohydrin: Another route involves the chloromethylation of epichlorohydrin using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This method requires careful control of temperature and pH to achieve high yields.
Industrial Production Methods: Industrial production of trans-2,3-Bis(chloromethyl)oxirane often involves large-scale epoxidation processes using robust catalysts and optimized reaction conditions to ensure high efficiency and purity. Continuous flow reactors and advanced separation techniques are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The chloromethyl groups in trans-2,3-Bis(chloromethyl)oxirane are highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring can undergo ring-opening reactions with various nucleophiles, resulting in the formation of diols, amino alcohols, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield chlorohydrins.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azido alcohols, thiocyanate derivatives, and methoxy alcohols.
Ring-Opening Reactions: Major products are diols, amino alcohols, and other functionalized alcohols.
Oxidation and Reduction: Products include epoxides and chlorohydrins.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: trans-2,3-Bis(chloromethyl)oxirane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of functionalized polymers and copolymers with unique properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives due to its reactivity and ability to form strong bonds.
Material Science: It is explored for its potential in creating advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mecanismo De Acción
Molecular Targets and Pathways: The reactivity of trans-2,3-Bis(chloromethyl)oxirane is primarily due to the presence of the oxirane ring and chloromethyl groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions and applications, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Epichlorohydrin: Similar in structure but with only one chloromethyl group. It is less reactive but widely used in the production of epoxy resins.
trans-1,2-Dichloroethylene: Lacks the oxirane ring but has similar chloromethyl groups. It is used in different industrial applications.
1,2,3-Trichloropropane: Contains three chloromethyl groups but no oxirane ring. It is used as a solvent and intermediate in chemical synthesis.
Uniqueness: trans-2,3-Bis(chloromethyl)oxirane is unique due to the combination of the oxirane ring and two chloromethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields, from organic synthesis to industrial applications.
Propiedades
Número CAS |
38723-45-4 |
|---|---|
Fórmula molecular |
C4H6Cl2O |
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m1/s1 |
Clave InChI |
VUSYFNXNYLAECV-QWWZWVQMSA-N |
SMILES isomérico |
C([C@@H]1[C@H](O1)CCl)Cl |
SMILES canónico |
C(C1C(O1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


